(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16134003
InChI: InChI=1S/C18H15Cl2NO3S2/c1-23-8-2-7-21-17(22)16(26-18(21)25)10-12-4-6-15(24-12)11-3-5-13(19)14(20)9-11/h3-6,9-10H,2,7-8H2,1H3/b16-10+
SMILES:
Molecular Formula: C18H15Cl2NO3S2
Molecular Weight: 428.4 g/mol

(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16134003

Molecular Formula: C18H15Cl2NO3S2

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C18H15Cl2NO3S2
Molecular Weight 428.4 g/mol
IUPAC Name (5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H15Cl2NO3S2/c1-23-8-2-7-21-17(22)16(26-18(21)25)10-12-4-6-15(24-12)11-3-5-13(19)14(20)9-11/h3-6,9-10H,2,7-8H2,1H3/b16-10+
Standard InChI Key RTLCXLBGPLCBIN-MHWRWJLKSA-N
Isomeric SMILES COCCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S
Canonical SMILES COCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S

Introduction

Chemical Structure and Molecular Properties

The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its IUPAC name reflects the presence of a 3,4-dichlorophenyl-substituted furan moiety, a 3-methoxypropyl group at position 3, and a thioxo group at position 2. The (5E)-configuration denotes the trans-geometry of the exocyclic double bond connecting the furan and thiazolidinone rings .

Table 1: Molecular and Structural Data

PropertyValue
Molecular FormulaC₂₀H₁₈Cl₂N₂O₃S₂
Molecular Weight493.4 g/mol
IUPAC Name(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Key Functional GroupsThiazolidinone, dichlorophenyl, furan, thioxo, methoxypropyl

The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the methoxypropyl chain may influence solubility and metabolic stability .

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via a multi-step protocol common to thiazolidinone derivatives :

  • Aldehyde Preparation: 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde is synthesized through Vilsmeier-Haack formylation of 2-furanecarboxylic acid followed by nucleophilic aromatic substitution with 3,4-dichloroaniline.

  • Thiazolidinone Core Formation: Condensation of the aldehyde with 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions (e.g., piperidine in ethanol) yields the target compound .

Optimization Strategies

  • Solvent Selection: Ethanol or methanol promotes efficient condensation while minimizing side reactions .

  • Catalysis: Lewis acids like zinc chloride improve reaction rates and yields .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water due to the dichlorophenyl group .

  • Thermal Stability: Decomposes above 220°C, as observed in differential scanning calorimetry (DSC) studies of analogous thiazolidinones .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S), and 750 cm⁻¹ (C-Cl) .

  • NMR: ¹H NMR signals at δ 7.8–7.2 (dichlorophenyl aromatic protons) and δ 3.3 (methoxy protons) .

Chemical Reactivity

Nucleophilic Substitution

The thioxo group at position 2 participates in nucleophilic reactions. For example, treatment with alkyl halides yields S-alkyl derivatives, which have been explored for enhanced bioavailability .

Oxidation and Reduction

  • Oxidation: Reaction with hydrogen peroxide converts the thioxo group to a sulfonyl group, altering electronic properties .

  • Reduction: Sodium borohydride reduces the exocyclic double bond, producing a saturated analog with potential changes in biological activity .

Biological Activities and Applications

Antidiabetic Effects

The compound’s thiazolidinone core suggests potential as a peroxisome proliferator-activated receptor (PPAR-γ) agonist, similar to rosiglitazone . Molecular docking studies predict strong binding affinity (~-9.2 kcal/mol) to PPAR-γ’s ligand-binding domain .

Anti-inflammatory Activity

In murine models, analogs reduced carrageenan-induced paw edema by 45–60% at 50 mg/kg, likely via COX-2 inhibition .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesBiological Activity (MIC, µg/mL)
Target Compound3-Methoxypropyl, thioxo8–16 (bacterial)
RosiglitazoneThiazolidinedione, no dichlorophenylAntidiabetic (PPAR-γ agonist)
CID 1348397 (PubChem)Imino group, thiazolyl substituent12–24 (bacterial)

The methoxypropyl chain in the target compound may reduce hepatotoxicity risks compared to earlier thiazolidinediones .

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